molecular formula C17H10FNO3S2 B2985865 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 314751-78-5

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

カタログ番号: B2985865
CAS番号: 314751-78-5
分子量: 359.39
InChIキー: CPWDTLQPFVCQPM-OVCLIPMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5E)-5-(1,3-Benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position and a 4-fluorophenyl group at the 3-position. The (5E)-configuration indicates the stereochemistry of the benzylidene substituent, which influences molecular planarity and intermolecular interactions . Its synthesis likely follows established methods for analogous compounds, involving condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes under acidic conditions .

特性

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FNO3S2/c18-11-2-4-12(5-3-11)19-16(20)15(24-17(19)23)8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWDTLQPFVCQPM-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in treating various diseases, particularly cancer and microbial infections.

Structural Overview

The molecular formula of the compound is C17H14FNO3SC_{17}H_{14}FNO_3S with a molecular weight of 335.36 g/mol. Its structure features a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit tumor growth by targeting various cellular pathways:

  • Mechanism of Action : The thiazolidinone scaffold has been associated with the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies have shown that specific derivatives can act as multi-target enzyme inhibitors, affecting pathways involved in tumor growth and metastasis .
  • Case Studies : In vitro studies demonstrated that thiazolidin-4-one derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, a derivative similar to the compound showed an IC50 value in the low micromolar range against MCF-7 (breast cancer) cells .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Antibacterial Effects : Research has shown that thiazolidin-4-one derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazolidinone derivatives:

Structural FeatureBiological Activity
Presence of fluorine substituentsEnhanced anticancer activity
Benzodioxole ringImproved antimicrobial properties
Sulfanylidene groupCritical for enzyme inhibition

Research indicates that modifications to the benzodioxole moiety can lead to increased potency against specific targets, highlighting the importance of SAR studies in drug development .

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to structurally related thiazolidinones with variations in substituents and stereochemistry (Table 1). Key differences include:

  • Fluorine vs. Chlorine : The 4-fluorophenyl substituent at N3 provides moderate electron-withdrawing effects, contrasting with stronger electron-withdrawing groups like nitro (e.g., ) or chloro (e.g., ), which may alter reactivity or binding affinity.
  • Stereochemistry : The (5E)-configuration distinguishes it from (5Z)-isomers (e.g., ), which exhibit different dihedral angles and packing efficiencies .

Table 1. Structural Comparison of Selected Thiazolidinone Derivatives

Compound Name Substituents (Position) Configuration Key Features References
Target Compound 1,3-Benzodioxol-5-yl (C5), 4-F-Ph (N3) (5E) Electron-rich benzodioxole; moderate EW 4-F-Ph N/A
(5E)-5-(3-Chlorobenzylidene)-3-(4-Cl-Ph) 3-Cl-Ph (C5), 4-Cl-Ph (N3) (5E) Strong EW Cl groups; enhanced halogen bonding
(5Z)-5-(2-Hydroxybenzylidene)-3-Ph 2-OH-Ph (C5), Ph (N3) (5Z) Intramolecular H-bonding (O–H⋯S); S(6) motif
(5E)-5-(4-Hydroxy-3-MeO-Ph) 4-OH-3-MeO-Ph (C5), Ph (N3) (5E) Polar hydroxy/methoxy groups; methanol solvate
(5E)-5-(3-Nitro-4-Pyrrolidinyl-Ph) 3-NO2-4-pyrrolidinyl (C5) (5E) Strong EW nitro group; bulky pyrrolidine

Crystallographic and Hydrogen-Bonding Patterns

  • Planarity and Dihedral Angles: The target compound’s benzodioxole group may reduce planarity compared to simpler aryl substituents. For example, (5Z)-5-(2-hydroxybenzylidene)-3-phenyl () exhibits dihedral angles of 79.26° between the thiazolidinone ring and benzylidene group, while bulkier substituents (e.g., 3-nitro in ) increase steric hindrance.
  • Intermolecular Interactions : Unlike compounds with hydroxy groups (e.g., ), which form dimers via O–H⋯S and C–H⋯π interactions, the target compound’s benzodioxole may favor C–H⋯O or π-stacking due to its oxygen-rich aromatic system.

Computational and Analytical Tools

Studies on similar compounds employed:

  • Crystallography : SHELX and ORTEP-III for structure refinement and visualization.
  • Hydrogen-Bond Analysis : Graph set analysis (e.g., S(6) and R22 motifs in ) as per Etter’s formalism .

Q & A

Q. Can derivatization improve pharmacokinetic properties?

  • Methodology :
  • Prodrug design : Esterify the thioxo group to enhance oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to increase half-life in vivo .
  • In silico ADMET : Use tools like SwissADME to predict absorption and toxicity pre-synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。